2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline
Overview
Description
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, also known as APQ, is a chemical compound that has been studied for its potential use in scientific research. APQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism Of Action
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C (PKC), Akt, and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation, survival, and migration.
Biochemical And Physiological Effects
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of immune responses. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in lab experiments is its ability to inhibit the growth and metastasis of tumors in animal models, which may be useful in the development of new cancer therapies. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline is its low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer agents, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline in human clinical trials.
Scientific Research Applications
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has been studied for its potential use in scientific research, particularly in the area of cancer research. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline has also been shown to inhibit the growth and metastasis of tumors in animal models.
properties
CAS RN |
122009-54-5 |
---|---|
Product Name |
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline |
Molecular Formula |
C20H28N4O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H28N4O/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3 |
InChI Key |
SILQTPIQCRBVFV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
Canonical SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C |
Other CAS RN |
122009-54-5 |
synonyms |
2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline 2-APPOQ |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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